(S)-Octahydroindole-2-carboxylic acid tert-butyl ester
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Overview
Description
(S)-Octahydroindole-2-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and chemical properties
Mechanism of Action
Target of Action
It’s known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s known that tert-butyl esters, in general, can undergo transesterification reactions . In these reactions, both 1,3-chelation and the formation of a tetrahedral intermediate have been confirmed as key factors for the unusual nucleophilic behavior of a metal t-butoxide .
Biochemical Pathways
It’s known that the transesterification of β-keto esters, which are structurally similar to this compound, has widespread applications in the synthesis of complex molecules such as paclitaxel, prunustatin a, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .
Pharmacokinetics
It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Result of Action
It’s known that the reaction of tert-butyl esters with socl2 at room temperature provides acid chlorides in very good yields .
Action Environment
The action, efficacy, and stability of (S)-Octahydroindole-2-carboxylic acid tert-butyl ester can be influenced by various environmental factors. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive . Furthermore, aqueous phosphoric acid is an effective, environmentally benign, selective, and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Octahydroindole-2-carboxylic acid tert-butyl ester typically involves the esterification of (S)-Octahydroindole-2-carboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Octahydroindole-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Octahydroindole-2-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
(S)-Octahydroindole-2-carboxylic acid tert-butyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ester group makes it more reactive in certain chemical reactions compared to similar compounds like indole-3-acetic acid or tryptophan.
Properties
IUPAC Name |
tert-butyl (2S)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3/t9?,10?,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFZHGWTHXLDLR-ILDUYXDCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CCCCC2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC2CCCCC2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536192 |
Source
|
Record name | tert-Butyl (2S)-octahydro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111821-05-7 |
Source
|
Record name | tert-Butyl (2S)-octahydro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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